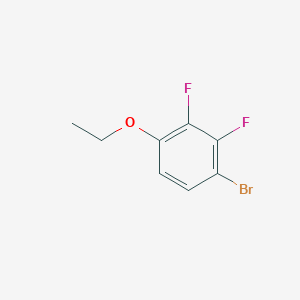
1-溴-4-乙氧基-2,3-二氟苯
概述
描述
1-Bromo-4-ethoxy-2,3-difluorobenzene is an organic compound with the molecular formula C8H7BrF2O. It is a derivative of benzene, characterized by the presence of bromine, ethoxy, and difluoro substituents on the aromatic ring. This compound is often used as an intermediate in organic synthesis due to its unique reactivity and structural properties .
科学研究应用
1-Bromo-4-ethoxy-2,3-difluorobenzene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of advanced materials, including polymers and specialty chemicals.
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
作用机制
Target of Action
1-Bromo-4-ethoxy-2,3-difluorobenzene is an organic compound that is commonly used as an important intermediate in organic synthesis
Mode of Action
The ethoxy and bromine substituents of 1-Bromo-4-ethoxy-2,3-difluorobenzene give it unique reactivity and utility in synthetic chemistry . .
Result of Action
The molecular and cellular effects of 1-Bromo-4-ethoxy-2,3-difluorobenzene’s action would depend on the specific reactions it is involved in. As an intermediate, its primary role is to participate in chemical reactions to form other compounds .
Action Environment
1-Bromo-4-ethoxy-2,3-difluorobenzene is a colorless liquid with a distinctive odor. It is insoluble in water at room temperature but soluble in organic solvents such as ethanol, ether, and dimethyl sulfoxide . These properties suggest that its action, efficacy, and stability could be influenced by factors such as temperature, solvent, and pH.
准备方法
The preparation of 1-Bromo-4-ethoxy-2,3-difluorobenzene is primarily achieved through chemical synthesis. One common method involves the reaction of 2,3-difluorobenzene with bromoethanol under alkaline conditions . The reaction typically proceeds as follows:
Starting Materials: 2,3-difluorobenzene and bromoethanol.
Reaction Conditions: Alkaline medium, often using a base such as sodium hydroxide.
Procedure: The reactants are mixed and heated to facilitate the substitution reaction, resulting in the formation of 1-Bromo-4-ethoxy-2,3-difluorobenzene.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product .
化学反应分析
1-Bromo-4-ethoxy-2,3-difluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Oxidation and Reduction: The ethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can also modify the functional groups attached to the benzene ring.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
相似化合物的比较
1-Bromo-4-ethoxy-2,3-difluorobenzene can be compared with other similar compounds, such as:
1-Bromo-4-ethoxybenzene: Lacks the difluoro substituents, resulting in different reactivity and applications.
1-Bromo-2,3-difluorobenzene: Lacks the ethoxy group, affecting its solubility and chemical behavior.
4-Bromo-2,3-difluorophenetole: Similar structure but with variations in the positioning of substituents, leading to distinct properties and uses.
The uniqueness of 1-Bromo-4-ethoxy-2,3-difluorobenzene lies in its specific combination of substituents, which imparts unique reactivity and versatility in various chemical applications.
属性
IUPAC Name |
1-bromo-4-ethoxy-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZVBJOHBGYINN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650448 | |
| Record name | 1-Bromo-4-ethoxy-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156573-09-0 | |
| Record name | 1-Bromo-4-ethoxy-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 1-Bromo-4-ethoxy-2,3-difluorobenzene?
A1: While the abstract doesn't explicitly state the significance, the presence of bromine, ethoxy, and fluorine substituents on the benzene ring suggests this compound could be a valuable building block for further chemical synthesis. These functional groups can participate in various reactions, potentially leading to more complex molecules with desired properties for applications in pharmaceuticals, agrochemicals, or materials science.
Q2: What spectroscopic techniques were used to confirm the structure of the synthesized compound?
A2: The researchers used Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and Differential Scanning Calorimetry (DSC) to characterize the synthesized 1-Bromo-4-ethoxy-2,3-difluorobenzene [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
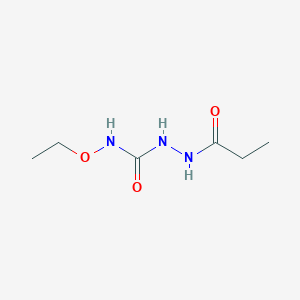
![3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol](/img/structure/B136096.png)
![1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B136097.png)
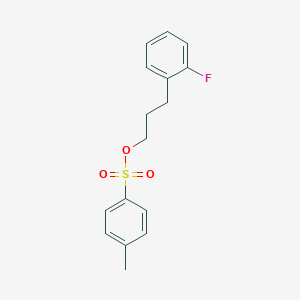
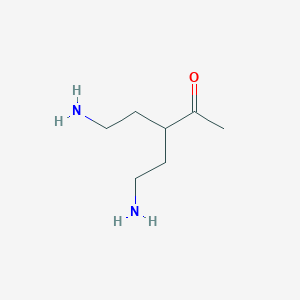
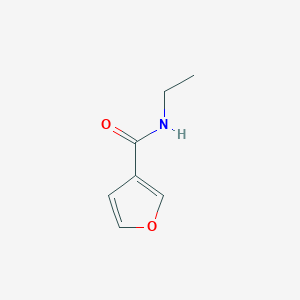
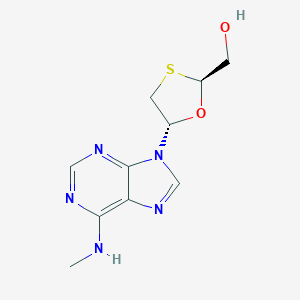
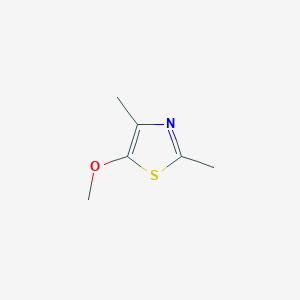
![[(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136114.png)
![Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B136117.png)
![(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid](/img/structure/B136118.png)
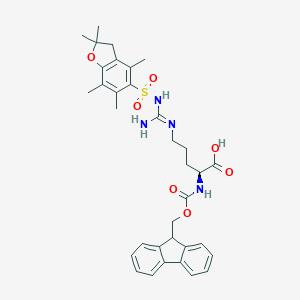
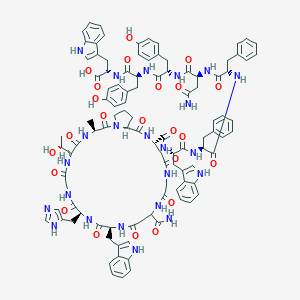
![Pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B136131.png)
